

Phthalide-3-Acetic Acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Phthalide-3-Acetic Acid*

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An In-Depth Technical Guide to 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (**Phthalide-3-Acetic Acid**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, a phthalide derivative of significant interest in medicinal chemistry and organic synthesis. This document elucidates its chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis methodologies. Furthermore, it delves into the compound's relevance and potential applications within the pharmaceutical industry, supported by insights into the broader biological activities of the phthalide scaffold.

Introduction: The Phthalide Scaffold in Drug Discovery

The phthalide moiety, chemically known as 1(3H)-isobenzofuranone, is a recurring structural motif in a plethora of natural products and synthetic molecules exhibiting a wide array of biological activities.^[1] These compounds have garnered considerable attention in drug discovery, with derivatives demonstrating anti-platelet, anti-thrombotic, and neuroprotective properties.^[1] Mycophenolic acid, an immunosuppressant drug, and 3-n-butylphthalide, approved for treating ischemic stroke, are prominent examples of the therapeutic potential

inherent in the phthalide framework.[1][2] 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, the subject of this guide, represents a key synthetic intermediate and a potential pharmacophore in its own right, meriting a detailed exploration of its chemical and biological landscape.

Chemical Identity and Structure

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid.[3][4] However, it is commonly referred to by several synonyms in the literature and commercial catalogs, including:

- **Phthalide-3-acetic acid**[3][4][5]
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid[3][6]
- 1(3H)-Isobenzofuranone-3-acetic acid[5][7]

Chemical Structure

The molecular structure of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid consists of a phthalide core substituted at the 3-position with an acetic acid group. The phthalide core is a bicyclic system comprising a benzene ring fused to a γ-lactone ring.

Caption: Chemical structure of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for researchers in designing experimental protocols, including dissolution for biological screening and reaction condition optimization.

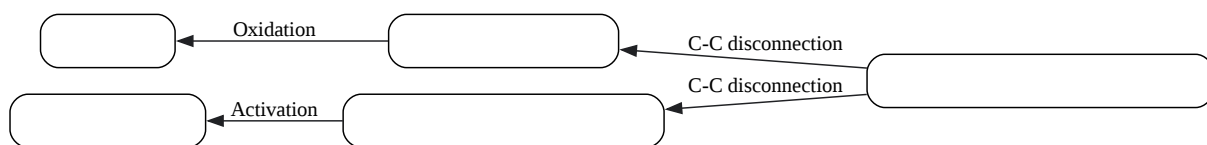
Property	Value	Source(s)
CAS Number	4743-58-2	[3][4][5]
Molecular Formula	C ₁₀ H ₈ O ₄	[3][4][5]
Molecular Weight	192.17 g/mol	[3][4][5]
Melting Point	148-155 °C	[4][7][8]
Appearance	White to pale cream crystals or powder	[8]
InChI Key	FJWKEFBYCZSVNZ-UHFFFAOYSA-N	[3][4]
SMILES	C1=CC=C2C(=C1)C(OC2=O)CC(=O)O	[3][4]

Synthesis Strategies: A Senior Application Scientist's Perspective

The synthesis of 3-substituted phthalides is a well-explored area of organic chemistry.[9] While specific, detailed protocols for the direct synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid are not extensively documented in readily available literature, its preparation can be logically deduced from established methodologies for analogous structures. The choice of a synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the acetic acid side chain, suggesting a nucleophilic addition to an electrophilic phthalide precursor.



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Caption: Retrosynthetic analysis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.

Proposed Synthetic Workflow

A common and effective method for the synthesis of 3-substituted phthalides involves the reaction of a suitable ortho-aroylbenzoic acid derivative. A logical approach for the synthesis of the title compound would be the condensation of phthalic anhydride with a malonic acid derivative, followed by hydrolysis and decarboxylation.

Experimental Protocol: A Conceptual Framework

- **Condensation:** Phthalic anhydride is reacted with diethyl malonate in the presence of a base such as sodium ethoxide. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the anhydride. This reaction forms a key intermediate.
- **Hydrolysis and Decarboxylation:** The resulting diester is then subjected to acidic or basic hydrolysis to yield the corresponding dicarboxylic acid. Subsequent heating promotes decarboxylation to afford the desired 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid. The temperature for decarboxylation must be carefully controlled to prevent degradation of the product.

Applications in Research and Drug Development

While specific applications of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid are not extensively detailed, its structural features suggest several avenues for its utility in a research and development setting.

A Versatile Synthetic Intermediate

The carboxylic acid functionality provides a reactive handle for a variety of chemical transformations. This allows for its incorporation into larger, more complex molecules. For instance, it can be converted to an amide, ester, or acyl halide, enabling its use in peptide synthesis, polymer chemistry, or the generation of novel compound libraries for high-throughput screening.

Potential as a Bioactive Scaffold

Given the broad spectrum of biological activities associated with the phthalide core, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid itself, or its simple derivatives, could be screened for various pharmacological effects. The acetic acid side chain may influence its pharmacokinetic properties, such as solubility and cell permeability, potentially offering advantages over other phthalide derivatives. The structural similarity to plant auxins also suggests potential applications in agricultural research.

Conclusion

2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid is a molecule of significant interest due to its phthalide core, a privileged scaffold in medicinal chemistry. Its well-defined chemical structure and physicochemical properties, coupled with its synthetic accessibility, make it a valuable building block for the synthesis of novel compounds. Further investigation into its biological activity is warranted and could unveil new therapeutic or agrochemical applications. This guide provides a foundational understanding for researchers and scientists to explore the potential of this intriguing molecule.

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